5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Description
The core structure of the title compound is the 1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione system, a bicyclic heterocycle more commonly known by its trivial name, isatoic anhydride (B1165640). The defining feature of 5,6,7-trimethoxy-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione is the substitution pattern on the aromatic ring, where methoxy (B1213986) groups (-OCH₃) are located at positions 5, 6, and 7. This specific arrangement of electron-donating groups is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential biological activity compared to the unsubstituted parent compound.
The benzo[d] rsc.orgnih.govoxazine-2,4-dione scaffold, or isatoic anhydride, has a long and rich history in chemical research, serving as a versatile and highly valuable building block in organic synthesis. osi.lv Historically, its primary utility was recognized in the preparation of anthranilic acid derivatives through hydrolysis and in the synthesis of quinazolinones. wikipedia.org A notable historical application is its use as a key precursor in the synthesis of methaqualone and other related 4-quinazolinone-based pharmaceuticals. wikipedia.org
In contemporary research, the significance of this moiety has expanded considerably. Its inherent reactivity, stemming from the cyclic anhydride structure, allows for facile ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carbanions. wikipedia.org This reactivity makes it a cornerstone for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. osi.lv Modern applications include:
Pharmaceutical Synthesis: It remains a crucial intermediate for creating complex molecular architectures found in medicinally active compounds. Research has shown that derivatives of this scaffold are investigated as potent inhibitors of various biological targets, including hepatitis C virus (HCV) inhibitors, butyrylcholinesterase (BChE) inhibitors, and histone acetyltransferases (HATs) inhibitors. nih.gov Furthermore, various derivatives have been reported to possess antiallergic, antitumor, antipsychotic, and antimycobacterial properties. nih.gov
Materials Science: The ability of isatoic anhydride to release carbon dioxide upon decomposition has been exploited in the polymer industry, where it is used as a blowing agent. wikipedia.org
Agrochemicals: The scaffold is used in the formulation of pesticides and herbicides, contributing to the development of new agrochemical agents. chemimpex.com
Organic Synthesis: It serves as a convenient precursor for generating reactive intermediates like isocyanates, which are then used in a wide range of chemical transformations. wikipedia.org
The synthesis of the benzo[d] rsc.orgnih.govoxazine-2,4-dione ring itself can be achieved through several methods, most commonly by the reaction of an anthranilic acid with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgorgsyn.org Alternative routes include the oxidation of isatin (B1672199) derivatives or the carbonylation of substituted anilines. osi.lv
The introduction of multiple methoxy groups onto an aromatic ring profoundly alters its chemical and physical properties. In the context of 5,6,7-trimethoxy-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione, the three methoxy groups act as strong electron-donating groups through resonance, significantly increasing the electron density of the benzene (B151609) ring. This electronic modification has several key consequences in heterocyclic chemistry:
Enhanced Nucleophilicity: The increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions, should any positions be available and sterically accessible.
Modified Acidity/Basicity: The electronic effects can influence the acidity of protons on the heterocyclic portion of the molecule and the basicity of the nitrogen atom.
Physicochemical Properties: Methoxy groups generally increase a molecule's lipophilicity, which can affect its solubility in organic solvents and its ability to cross biological membranes. This is a critical parameter in drug design.
The specific 3,4,5-trimethoxy substitution pattern on a phenyl ring (as seen in the precursor 3,4,5-trimethoxyanthranilic acid) is a well-known structural motif found in several pharmacologically important molecules, contributing to their bioactivity.
While research directly targeting 5,6,7-trimethoxy-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione is not abundant, the broader field of poly-oxygenated benzo[d] rsc.orgnih.govoxazine (B8389632) derivatives is an active area of investigation. The term "poly-oxygenated" here refers to the presence of multiple oxygen-containing functional groups, such as methoxy or hydroxyl groups, on the aromatic ring.
Current research interest in these compounds is largely driven by their potential applications in medicinal chemistry. The introduction of methoxy groups is a common strategy to modulate the pharmacological profile of a lead compound. For instance, studies on 7-methoxy-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione highlight its role as an intermediate in the development of anti-cancer agents. chemimpex.com The methoxy group in this position is noted to enhance solubility and reactivity, making it a valuable building block for drug discovery. chemimpex.com
The synthesis of such derivatives typically follows established routes, starting from the corresponding substituted anthranilic acids. For the title compound, the logical precursor would be 2-amino-3,4,5-trimethoxybenzoic acid. nih.gov The general synthetic approach would involve cyclization using reagents like phosgene, diphosgene, or triphosgene.
The table below presents representative spectroscopic data for the parent 1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione and a related methoxy-substituted derivative to provide a comparative context for the anticipated data of the title compound.
| Compound Name | Molecular Formula | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | Reference |
| 1H-Benzo[d] rsc.orgnih.govoxazine-2,4-dione | C₈H₅NO₃ | 11.72 (s, 1H), 7.92 (dd, 1H), 7.74 (m, 1H), 7.25 (m, 1H), 7.15 (d, 1H) | 160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 111.20 | nih.gov |
| 6-Chloro-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione | C₈H₄ClNO₃ | 11.86 (s, 1H), 7.86 (d, 1H), 7.77 (dd, 1H), 7.16 (d, 1H) | 159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01 | nih.gov |
| 6-Methyl-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione | C₉H₇NO₃ | 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, 1H), 7.06 (d, 1H), 2.33 (s, 3H) | 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98 | nih.gov |
This table presents data for known analogues to provide a comparative framework. Spectroscopic data for the title compound, 5,6,7-Trimethoxy-1H-benzo[d] rsc.orgnih.govoxazine-2,4-dione, is not currently available in the cited literature.
Structure
3D Structure
Properties
IUPAC Name |
5,6,7-trimethoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-15-6-4-5-7(9(17-3)8(6)16-2)10(13)18-11(14)12-5/h4H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVRYQYAJVTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=O)OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6,7 Trimethoxy 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Analogues
Established Synthetic Routes to 1H-Benzo[d]researchgate.netresearchgate.netoxazine-2,4-diones
The synthesis of the parent isatoic anhydride (B1165640) ring system has been extensively studied, leading to several reliable methods. osi.lv These routes are foundational for producing substituted derivatives, including the target trimethoxy compound.
The most traditional and widely employed method for synthesizing 1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-diones is the cyclization of 2-aminobenzoic acid (anthranilic acid) and its derivatives. osi.lvnih.gov This transformation involves reacting the amino and carboxylic acid groups with a carbonyl source to form the heterocyclic ring.
A primary example of this strategy is the reaction of a substituted anthranilic acid with phosgene (B1210022) or its less hazardous analogs, such as triphosgene or ethyl chloroformate. nih.gov Specifically, the target compound, 5,6,7-Trimethoxy-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione, can be synthesized from 6-Amino-2,3,4-trimethoxy-benzoic acid using phosgene. chemicalbook.com While effective, the high toxicity of phosgene has encouraged the development of alternative methods. nih.gov
Alternative two-step approaches have been investigated to circumvent the use of highly toxic reagents. rsc.orgnih.gov One such method involves the initial protection of the amino group of the anthranilic acid with moieties like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethyloxycarbonyl (EtOCO). nih.gov The resulting N-protected acid is then treated with a reagent like thionyl chloride, which promotes activation and subsequent cyclization to form the desired 1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione. nih.gov Another approach involves the one-pot reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid, to yield 2-alkyl or 2-aryl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-ones. nih.gov
| Carbonyl Source | Key Reagent(s) | Starting Material | Notes | Reference |
|---|---|---|---|---|
| Phosgene | COCl₂ | Substituted Anthranilic Acid | Highly efficient but involves a very toxic reagent. | nih.govchemicalbook.com |
| Phosgene Analogs | Triphosgene, Ethyl Chloroformate | Substituted Anthranilic Acid | Safer alternatives to phosgene. | nih.gov |
| N-Protecting Groups | EtOCOCl, SOCl₂ | Substituted Anthranilic Acid | A two-step method avoiding highly toxic carbonyl sources. | nih.gov |
| Orthoesters | Triethyl orthoformate, Acetic Acid | Substituted Anthranilic Acid | One-pot synthesis for 2-substituted analogs. | nih.gov |
Modern catalytic methods provide powerful alternatives for constructing the isatoic anhydride skeleton. Palladium-catalyzed carbonylation reactions have emerged as a versatile strategy, offering high yields and functional group tolerance under mild conditions. researchgate.net
Several distinct palladium-catalyzed approaches have been developed:
Oxidative Double Carbonylation: This method utilizes readily available o-iodoanilines, which undergo a palladium-catalyzed reaction to form the isatoic anhydride ring. acs.org A similar strategy has been applied to the oxidative carbonylation of anthranilic acids, which produces substituted isatoic anhydrides in high to excellent yields. acs.org
Reductive Carbonylation: An innovative approach uses carbon dioxide (CO₂) as an accessible, non-toxic C1 source. researchgate.net In this process, 2-iodoanilines are converted to isatoic anhydrides via a palladium-catalyzed reductive carbonylation, demonstrating excellent functional group compatibility. researchgate.net
C-H Bond Carbonylation: A regioselective palladium-catalyzed C-H bond carbonylation of N-alkyl anilines has also been developed for the synthesis of isatoic anhydrides. researchgate.net This method allows for the rapid elaboration of N-alkyl anilines into a variety of substituted products under mild conditions. researchgate.net
These catalytic methods often overcome the limitations of classical routes, such as the use of toxic reagents and harsh reaction conditions. nih.gov
| Strategy | Starting Material | Carbon Source | Key Advantage | Reference |
|---|---|---|---|---|
| Oxidative Double Carbonylation | o-Iodoanilines | Carbon Monoxide (CO) | Mild reaction conditions. | acs.org |
| Reductive Carbonylation | 2-Iodoanilines | Carbon Dioxide (CO₂) | Uses an inexpensive and non-toxic C1 source. | researchgate.net |
| Regioselective C-H Carbonylation | N-Alkyl Anilines | Carbon Monoxide (CO) | Direct functionalization of C-H bonds. | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules. While not extensively reported for the specific 1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione system, MCRs have been successfully used to construct related oxazine (B8389632) scaffolds. For instance, a small molecule library of trans-1,3-diaryl-1H-naphtho[1,2-e] researchgate.netresearchgate.netoxazines has been synthesized through the MCR of an aliphatic amine, an aromatic aldehyde, and β-naphthol using a heterogeneous catalyst. researchgate.net This demonstrates the potential of MCRs in the broader synthesis of oxazine-containing heterocycles.
Targeted Synthesis of Trimethoxylated Benzo[d]researchgate.netresearchgate.netoxazine-2,4-diones
The synthesis of specifically substituted analogs like 5,6,7-Trimethoxy-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione requires precise control over the introduction of functional groups.
The key to synthesizing a polysubstituted derivative such as 5,6,7-Trimethoxy-1H-benzo[d] researchgate.netresearchgate.netoxazine-2,4-dione is the preparation of a correspondingly substituted precursor. The substitution pattern on the aromatic ring is typically established before the final cyclization step. The direct precursor for the target molecule is 6-Amino-2,3,4-trimethoxy-benzoic acid. chemicalbook.com
The synthesis of such highly substituted anthranilic acids relies on regioselective functionalization strategies. For example, the synthesis of 3,4,5-trimethoxyaniline, a potential starting point for the required precursor, can be achieved from 3,4,5-trimethoxybenzoic acid through a series of reactions including chlorination, amidation, and a Hofmann rearrangement. researchgate.net General strategies for preparing substituted anthranilic acids include copper-catalyzed amination of chlorobenzoic or bromobenzoic acids. nih.govorganic-chemistry.org These methods allow for the chemo- and regioselective coupling of an amine to a pre-functionalized benzoic acid, eliminating the need for protecting the acid group. nih.govorganic-chemistry.org By starting with a benzoic acid already containing the desired trimethoxy pattern and a strategically placed halogen, one could regioselectively introduce the amino group required for the final cyclization.
Recent advancements in synthetic chemistry focus on developing more environmentally benign and efficient processes. These principles have been applied to the synthesis of isatoic anhydrides and related oxazines.
Green chemistry approaches often involve the use of alternative energy sources to accelerate reactions and reduce energy consumption. ijpsjournal.com Microwave-assisted organic synthesis has been noted for producing spectacular accelerations in many reactions, leading to higher yields, milder conditions, and shorter reaction times. researchgate.netijpsjournal.com Ultrasound has also been employed in the green synthesis of isatoic anhydrides from isatins using a urea-hydrogen peroxide complex. researchgate.net
The choice of reagents is another cornerstone of green chemistry. The use of CO₂ as a C1 source in palladium-catalyzed carbonylation is a prime example of replacing a toxic and hazardous gas (CO or phosgene) with a benign, abundant, and renewable alternative. researchgate.net
Furthermore, the exploration of novel catalytic systems offers pathways to milder and more efficient reactions. A Gold(I)-catalyzed cycloisomerization has been developed for the synthesis of related 4H-benzo[d] researchgate.netresearchgate.netoxazines, proceeding under very mild conditions. nih.gov This highlights the potential for discovering new catalytic transformations for the synthesis of this class of heterocycles.
| Approach | Method/Reagent | Key Benefit(s) | Reference |
|---|---|---|---|
| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. | researchgate.netijpsjournal.com |
| Alternative Energy | Ultrasound | Promotes reaction efficiency under green conditions. | researchgate.net |
| Green Reagent | Carbon Dioxide (CO₂) | Replaces toxic phosgene or CO in carbonylation reactions. | researchgate.net |
| Novel Catalysis | Gold(I) Catalysis | Allows for reactions under very mild conditions for related oxazines. | nih.gov |
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Synthetic Products
The definitive structural confirmation of 5,6,7-Trimethoxy-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione and its analogues relies on a suite of advanced analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular framework, functional groups, and atomic connectivity. Concurrently, X-ray crystallography offers unambiguous proof of the three-dimensional structure in the solid state, revealing crucial details about molecular geometry and intermolecular interactions.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. researchgate.net ¹H NMR spectra provide information on the number, environment, and connectivity of protons, while ¹³C NMR spectra reveal the carbon skeleton. For instance, in the parent compound, 1H-Benzo[d] researchgate.netijrpr.comoxazine-2,4-dione, the proton on the nitrogen atom typically appears as a singlet at a downfield chemical shift, around δ 11.72 ppm, due to its acidic nature. nih.gov The aromatic protons exhibit complex splitting patterns in the range of δ 7.15-7.92 ppm, which are characteristic of the substitution pattern on the benzene (B151609) ring. nih.gov
Detailed NMR data for several analogues of 1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione have been reported, providing a template for the characterization of the trimethoxy derivative. nih.gov The positions of substituents on the aromatic ring significantly influence the chemical shifts and coupling constants of the remaining aromatic protons, allowing for precise structural assignment.
Table 1: ¹H NMR Spectroscopic Data for 1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione Analogues (in DMSO-d₆)
| Compound | Chemical Shift (δ ppm) and Multiplicity |
|---|---|
| 1H-Benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H) |
| 6-Methyl-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H) |
| 6-Chloro-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H) |
| 7-Nitro-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 12.09 (s, 1H), 8.14 (t, J = 10.5 Hz, 1H), 7.96 (dd, J = 8.6, 2.0 Hz, 1H), 7.86 (d, J = 2.0 Hz, 1H) |
Similarly, ¹³C NMR spectroscopy provides characteristic signals for the carbonyl carbons (C2 and C4) and the aromatic carbons. The carbonyl carbons in these dione (B5365651) structures typically resonate at highly deshielded values, for example, δ 160.81 and δ 148.02 for the parent compound. nih.gov
Table 2: ¹³C NMR and ESI-MS Data for 1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione Analogues (in DMSO-d₆)
| Compound | ¹³C NMR Chemical Shifts (δ ppm) | ESI-MS (M+H)⁺ |
|---|---|---|
| 1H-Benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 111.20 | Calculated: 164.03; Found: 164.09 |
| 6-Methyl-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98 | Calculated: 178.05; Found: 178.10 |
| 6-Chloro-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01 | Calculated: 198.00; Found: 198.12 |
| 7-Nitro-1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione nih.gov | 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 | Not specified |
Infrared (IR) spectroscopy is used to identify key functional groups. The spectra of 1H-benzo[d] researchgate.netijrpr.comoxazine-2,4-dione derivatives are characterized by the presence of N-H stretching vibrations and two distinct carbonyl (C=O) stretching bands, corresponding to the anhydride or cyclic imide functionalities. researchgate.netgsconlinepress.com For example, in a related compound, 7-chloro-2-methyl-4H-benzo[d] researchgate.netijrpr.com-oxazin-4-one, a strong C=O stretch is observed at 1662 cm⁻¹, alongside C-O stretches around 1159 cm⁻¹. gsconlinepress.com
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is employed to determine the molecular weight and confirm the elemental composition of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the molecular formula. researchgate.net
Molecular and Electronic Structure Investigations of 5,6,7 Trimethoxy 1h Benzo D 1 2 Oxazine 2,4 Dione
Conformational Analysis and Stereochemical Considerations
The conformational landscape of 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione is primarily dictated by the orientation of the three methoxy (B1213986) groups on the benzene (B151609) ring. The benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione core is expected to be largely planar. However, the rotation of the methoxy groups relative to the aromatic ring introduces several possible conformers.
Studies on 1,2,3-trimethoxybenzene, a structural analogue of the substituted benzene portion of the target molecule, have shown that the molecule exists in more than one conformation in solution. The rotational isomeric state (RIS) model, which considers discrete conformations (either coplanar or orthogonal to the ring), has been used to approximate the conformational distribution. rsc.org For 1,2,3-trimethoxybenzene, it has been concluded that the central methoxy group cannot solely exist in a conformation where its C-O-C plane is perpendicular to the phenyl ring. Furthermore, it is likely that the outer methoxy groups can occupy both orthogonal and planar positions relative to the ring.
For 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, steric hindrance between the adjacent methoxy groups and between the methoxy group at position 5 and the dione (B5365651) ring will play a significant role in determining the preferred conformations. It is anticipated that the methoxy groups will adopt orientations that minimize these steric clashes, likely resulting in non-planar arrangements with respect to the benzene ring.
Table 1: Predicted Torsional Angles for Methoxy Groups in 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione (Hypothetical)
| Methoxy Group Position | Predicted Dihedral Angle (C-C-O-C) | Rationale |
| 5 | Non-planar (not 0° or 180°) | To minimize steric hindrance with the oxazine-dione ring. |
| 6 | Non-planar (not 0° or 180°) | To alleviate steric strain with adjacent methoxy groups at positions 5 and 7. |
| 7 | Non-planar (not 0° or 180°) | To reduce steric interactions with the methoxy group at position 6. |
Quantum Chemical Studies and Electronic Properties (e.g., HOMO-LUMO, electrostatic potential)
Quantum chemical calculations are instrumental in understanding the electronic properties of molecules. For 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, we can infer its electronic characteristics based on the known effects of its constituent functional groups. The trimethoxy-substituted benzene ring is electron-rich, while the oxazine-2,4-dione moiety possesses electron-withdrawing characteristics due to the presence of two carbonyl groups and the heteroatoms.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For benzoxazine (B1645224) derivatives, the HOMO is typically delocalized over the naphthalene (B1677914) core and the lone pairs of the adjacent oxygen atom, while the LUMO is mainly distributed over the naphthalene ring. acs.org In the case of 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO is likely to be localized on the electron-deficient oxazine-2,4-dione ring system. The energy gap between the HOMO and LUMO will influence the molecule's stability and spectroscopic properties.
Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. For 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbons, suggesting their susceptibility to nucleophilic attack.
Table 2: Predicted Electronic Properties of 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione (Hypothetical)
| Property | Predicted Characteristic | Influence of Functional Groups |
| HOMO Energy | Relatively High | Electron-donating effect of the three methoxy groups. |
| LUMO Energy | Relatively Low | Electron-withdrawing nature of the oxazine-2,4-dione ring. |
| HOMO-LUMO Gap | Moderate | Combined electronic effects of the donor and acceptor moieties. |
| Electrostatic Potential | Negative potential on oxygen atoms, positive potential on carbonyl carbons and acidic protons. | Electronegativity of oxygen and polarization of C=O and N-H bonds. |
Intermolecular Interactions and Crystal Packing Analyses (if applicable from single-crystal X-ray diffraction studies)
While no single-crystal X-ray diffraction data is available for 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, we can predict its solid-state structure by examining related compounds. The crystal structure of 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione reveals that the molecules form π-stacked dimers between the benzenoid ring and the 2,4-dicarbonyl oxazine (B8389632) ring. nih.gov These dimers further organize into a staircase-like linear chain through additional π-stacking interactions. nih.gov
For 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione, a variety of intermolecular interactions are expected to govern its crystal packing. These include:
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, similar to what is observed in other benzoxazine derivatives. nih.gov
Hydrogen Bonding: The N-H group of the oxazine ring can act as a hydrogen bond donor, forming interactions with the oxygen atoms of the carbonyl or methoxy groups of neighboring molecules.
C-H···O Interactions: The numerous C-H bonds of the methoxy groups and the aromatic ring can participate in weak C-H···O hydrogen bonds with the oxygen atoms of adjacent molecules.
The presence of the three bulky methoxy groups will likely influence the packing arrangement, potentially leading to a less compact structure compared to unsubstituted benzoxazine-2,4-dione.
Table 3: Predicted Intermolecular Interactions in the Crystal Structure of 5,6,7-Trimethoxy-1H-benzo[d] Current time information in Edmonton, CA.oxazine-2,4-dione (Hypothetical)
| Interaction Type | Potential Donor/Acceptor Groups | Expected Significance |
| π-π Stacking | Benzene and Oxazine-dione rings | Significant contributor to crystal packing. |
| N-H···O Hydrogen Bonding | N-H (donor); C=O, OCH₃ (acceptors) | Strong directional interaction influencing molecular arrangement. |
| C-H···O Hydrogen Bonding | Aromatic C-H, Methyl C-H (donors); C=O, OCH₃ (acceptors) | Numerous, contributing to the overall lattice energy. |
| van der Waals Forces | Entire molecule | General contribution to crystal stability. |
Structure Activity Relationship Sar Studies Pertaining to 5,6,7 Trimethoxy 1h Benzo D 1 2 Oxazine 2,4 Dione and Its Derivatives
Impact of Methoxylation Pattern on Bio-relevant Interactions
The presence and position of methoxy (B1213986) groups on the benzene (B151609) ring of the 1H-benzo[d] nih.govnih.govoxazine-2,4-dione scaffold are critical determinants of biological activity. Methoxy groups are strong electron-donating groups, which can influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity.
Research into the synthesis of various 4H-benzo[d] nih.govnih.govoxazin-4-ones has shown that the electron density on the aromatic ring plays a significant role in the reaction outcomes and, by extension, the stability and reactivity of the final compounds. Studies have indicated that electron-donating groups on the aromatic ring, such as methoxy groups, favor the formation of the desired 4H-benzo[d] nih.govnih.govoxazin-4-ones. researchgate.net Conversely, the presence of electron-withdrawing groups tends to favor the formation of dihydro analogs. researchgate.net This suggests that the electronic nature of the benzene ring, modulated by substituents like methoxy groups, is crucial for the structural integrity and potential interactions of the heterocyclic system. The 5,6,7-trimethoxy pattern, in particular, creates a highly electron-rich aromatic system, which can enhance pi-pi stacking interactions with aromatic residues in target proteins.
The table below illustrates the effect of different substitution patterns on the benzene ring of the parent 1H-benzo[d] nih.govnih.govoxazine-2,4-dione scaffold.
| Compound | Substitution on Benzene Ring | Observed Effect | Reference |
|---|---|---|---|
| 6-Methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | Electron-donating (Methyl) | Successfully synthesized, indicating stability of the core structure with electron-donating groups. | nih.gov |
| 6-Chloro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | Electron-withdrawing (Chloro) | Successfully synthesized, demonstrating the scaffold can tolerate electron-withdrawing groups. | nih.gov |
| 7-Nitro-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | Strongly electron-withdrawing (Nitro) | Successfully synthesized, though such groups can significantly alter molecular interactions. | nih.gov |
| 7-Methoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | Electron-donating (Methoxy) | Serves as a key intermediate in synthesizing bioactive molecules, with the methoxy group enhancing solubility and reactivity. | chemimpex.com |
Substituent Effects at the Nitrogen and Other Ring Positions on Molecular Recognition
Modifications at the nitrogen atom (N-3 position) of the oxazine (B8389632) ring and other positions are a common strategy to explore the SAR of benzoxazinedione derivatives. These substitutions can influence the molecule's steric profile, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets.
For instance, N-alkylation of 6‐acetyl‐2H‐benzo[e] nih.govnih.govoxazine‐2,4(3H)‐dione (B5365651) has been explored to generate a library of derivatives with potential antimicrobial activities. researchgate.net This highlights the importance of the N-substituent in modulating the biological properties of the benzoxazinedione core.
A study on related 2H-1,3-benzoxazine derivatives investigated the impact of replacing a carbonyl group (C=O) at the C-4 position with a thiocarbonyl group (C=S) and introducing a benzyl (B1604629) substituent at the N-3 position. nih.gov The resulting 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones were tested for antimycobacterial activity. The findings indicated that the replacement of the carbonyl with a thiocarbonyl group significantly increased antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov This demonstrates that even subtle changes to the ring's composition can have a profound impact on biological function.
The data below summarizes the activity of N-substituted thioxo-benzoxazine derivatives.
| Compound Structure | Modification | Biological Activity | Reference |
|---|---|---|---|
| 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones | N-benzyl substitution; C4=O replaced with C4=S | Showed significant antimycobacterial activity. | nih.gov |
| 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones | N-benzyl substitution; C2=O and C4=O replaced with C=S | Displayed increased antimycobacterial activity compared to carbonyl analogs. | nih.gov |
Conformational Flexibility and its Modulation of Activity
The three-dimensional shape and conformational flexibility of a molecule are paramount for its interaction with a specific biological target. For cyclic structures like the 1H-benzo[d] nih.govnih.govoxazine-2,4-dione core, the planarity or puckering of the oxazine ring can dictate the spatial orientation of substituents and, consequently, the molecule's ability to fit into a binding pocket.
While specific conformational analysis studies on 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are not widely available, the general principle remains that the cyclic nature of such scaffolds is key to their biological properties. nih.gov Research on other cyclic compounds, such as astin analogues, has demonstrated that conformational flexibility significantly influences biological activity. nih.gov In these studies, constraining the molecular backbone into a specific conformation was found to be essential for antitumor effects, as analogous acyclic compounds were inactive. nih.gov
Mechanistic Investigations of Biological Activities of Benzo D 1 2 Oxazine 2,4 Dione Derivatives in Research Models
Enzyme Inhibition and Receptor Binding Studies (In Vitro and Cell-Based Contexts)
While no specific data exists for 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, the broader class of benzoxazinones has been investigated for enzyme inhibition.
Inhibition Kinetics and Specificity Against Enzymes (e.g., Human Leucocyte Elastase, C1r Serine Protease)
Scientific literature lacks specific studies on the inhibition kinetics and enzyme specificity of 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. However, research on related structures provides insights into the potential inhibitory activities of this compound class.
Derivatives of the parent structure, 1,3-benzoxazine, have been identified as inhibitors of various serine proteases. Human leukocyte elastase (HLE), a serine protease involved in inflammatory diseases, has been a target for such inhibitors. nih.govresearchgate.net For instance, certain peptidyl trifluoromethyl ketones and thieno nih.govnih.govoxazin-4-ones have demonstrated inhibitory activity against HLE. nih.govresearchgate.net
Furthermore, a series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the complement enzyme C1r, a serine protease implicated in the neuropathology of Alzheimer's disease. nih.govbohrium.com Compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govnih.govoxazin-4-one showed improved potency compared to the reference compound FUT-175. nih.gov These active compounds also demonstrated increased selectivity for C1r over trypsin. nih.gov
Molecular Targets and Binding Affinities for Ligand Design
There is no available research detailing the specific molecular targets and binding affinities of 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. The unique structural framework of 1H-benzo[d] nih.govnih.govoxazine-2,4-diones suggests their potential to interact with various biological targets, making them interesting scaffolds for ligand design. nih.gov
Cellular Pathway Modulation Studies (In Vitro Research)
Specific studies on the cellular pathway modulation by 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are not available in the current scientific literature. However, research on other benzo[d] nih.govnih.govoxazine (B8389632) derivatives provides a basis for understanding their potential effects on cellular processes.
Modulation of Cell Proliferation and Viability in Specific Cell Lines (e.g., Cancer Cell Lines, Microorganisms)
No studies were found on the specific effects of 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione on cell proliferation and viability. However, a family of related 4H-benzo[d] nih.govnih.govoxazines has been studied for their effects on breast cancer cell lines. nih.gov These compounds showed varying degrees of inhibition on cell lines such as MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov The half-maximal inhibitory concentration (IC50) values for these derivatives are presented in the table below. nih.gov
Inhibitory Activity of 4H-benzo[d] nih.govnih.govoxazine Derivatives on Breast Cancer Cell Lines
| Cell Line | IC50 Range (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
The study suggested a possible mechanism of action through the generation of reactive oxygen species (ROS). nih.gov
Investigation of Antifungal and Antibacterial Mechanisms at the Cellular Level
There is no specific information regarding the antifungal and antibacterial mechanisms of 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione at the cellular level. However, the broader class of dihydro-1,3-oxazine derivatives has been investigated for antibacterial activity. nih.govnih.gov Certain compounds within this class have shown marked activity against various strains of Mycobacterium tuberculosis, Escherichia coli, Clostridium pneumoniae, and Salmonella typhi. nih.govnih.gov Additionally, some benzo[d]oxazin-4-one derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. sciencescholar.us
With regard to antifungal properties, while no data exists for the specific compound , other related heterocyclic compounds like benzo[d]oxazole-4,7-diones have been synthesized and have shown good antifungal activity in in-vitro tests. researchgate.net
Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Ferric-Reducing Power)
Specific studies on the antioxidant activity mechanisms of 5,6,7-Trimethoxy-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are not available in the scientific literature. However, the general class of 1,3-benzooxazine-2,4-diones has been mentioned as having been used in the synthesis of agents with antioxidant properties. nih.gov The antioxidant potential of various heterocyclic compounds is often attributed to their ability to scavenge free radicals and reduce ferric ions.
Future Research Directions and Challenges for 5,6,7 Trimethoxy 1h Benzo D 1 2 Oxazine 2,4 Dione
Development of Highly Selective and Potent Analogues for Specific Research Targets
A primary future direction for 5,6,7-Trimethoxy-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione is the rational design and synthesis of analogues to create highly selective and potent molecular probes for various biological targets. The parent 1H-benzo[d] acs.orgnih.govoxazine-2,4-dione scaffold has been associated with a wide range of biological activities, including inhibitory effects on enzymes like butyrylcholinesterase (BChE) and histone acetyltransferases (HATs), as well as antitumor and antimicrobial properties. rsc.org The trimethoxy substitution pattern offers a rich chemical canvas for modification to fine-tune these activities.
Future research should focus on systematic structure-activity relationship (SAR) studies. nih.gov By modifying the core structure—for instance, by introducing different substituents on the benzene (B151609) ring or by altering the N-1 position of the oxazine (B8389632) ring—researchers can probe the specific interactions between the compound and its biological targets. The goal is to develop analogues with enhanced potency for a single target while minimizing off-target effects, a critical step in developing therapeutic leads or high-quality research tools. For example, transforming the 1,4-benzoxazine skeleton or altering side chains has been shown to modulate apoptotic activity in related compounds. nih.gov
A significant challenge lies in achieving target selectivity. The inherent reactivity and broad bioactivity of the benzoxazinedione core mean that analogues may interact with multiple biological molecules. Overcoming this will require a synergistic approach combining organic synthesis, biological screening, and computational modeling to identify the structural features that govern target specificity.
Table 1: Potential Research Targets for Novel Analogues
| Target Class | Specific Example(s) | Rationale for Analogue Development |
|---|---|---|
| Enzymes | Butyrylcholinesterase (BChE), Histone Acetyltransferases (HATs) | The parent scaffold shows inhibitory activity; analogues could enhance potency and selectivity for neurodegenerative and epigenetic research. rsc.org |
| Receptors | G-protein coupled receptors (GPCRs) | Heterocyclic compounds are common ligands; analogues could be developed as novel agonists or antagonists. |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family | Developing small molecules to disrupt these interactions is a key goal in cancer research; the benzoxazinedione scaffold offers a starting point. |
| Antimicrobial Targets | Bacterial or Fungal Enzymes | The scaffold has shown antimicrobial potential; analogues could combat drug-resistant strains. sciencescholar.us |
Exploration of Novel and Sustainable Synthetic Methodologies for the Compound
Historically, the synthesis of 1H-benzo[d] acs.orgnih.govoxazine-2,4-diones has faced several challenges. Common methodologies have often required the use of hazardous reagents like phosgene (B1210022), high temperatures, long reaction times, and have resulted in low to moderate yields. rsc.org A critical area for future research is the development of novel, efficient, and sustainable synthetic routes to 5,6,7-Trimethoxy-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione and its derivatives.
Recent advancements have shown promise. For example, a two-step approach starting from 2-aminobenzoic acids using thionyl chloride has been reported as an efficient method for creating the benzoxazinedione ring at room temperature. rsc.orgresearchgate.net Future work should build on such findings, aiming to:
Utilize Greener Reagents and Solvents: Replace toxic and hazardous chemicals with more environmentally benign alternatives. Research into bio-based benzoxazines, using renewable resources like cardanol (B1251761) or vanillin, points toward a more sustainable future. researchgate.netresearchgate.net
Improve Efficiency: Develop catalytic methods, such as gold(I)-catalyzed cycloisomerization, which can proceed under very mild conditions, to increase yields and reduce energy consumption. nih.gov
Simplify Processes: Design one-pot or microwave-assisted protocols to reduce the number of steps, minimize waste, and shorten reaction times. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Benzoxazinediones
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Challenges & Future Directions |
|---|---|---|---|---|
| Traditional Methods | Anthranilic Acids, Isatins | Phosgene, Peroxyacids, High Temperatures | Established routes | Use of toxic reagents, harsh conditions, often low yields. rsc.org |
| Thionyl Chloride Method | N-protected 2-Aminobenzoic Acids | Thionyl Chloride (SOCl₂) | High yields, room temperature, efficient cyclization. rsc.org | Requires N-protection step; precursor availability for substituted analogues. |
| Gold(I)-Catalyzed Cycloisomerization | N-(2-alkynyl)aryl benzamides | Gold(I) catalysts | Very mild conditions (room temp), high chemoselectivity. nih.gov | Catalyst cost, synthesis of complex starting materials. |
| Bio-Based "Green" Synthesis | Renewable phenols (e.g., cardanol), amines, and aldehydes | Microwave-assisted, safer solvents (e.g., ethanol). researchgate.netresearchgate.net | Sustainable, environmentally friendly. | Adaptation to the dione (B5365651) structure; optimization of yields. |
Advanced Computational Modeling for Deeper Mechanistic Elucidation and Predictive Design
Advanced computational modeling is a powerful tool that can accelerate the development of 5,6,7-Trimethoxy-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione analogues. In silico techniques can provide deep insights into the compound's behavior at a molecular level and guide the synthesis of new molecules with desired properties. mdpi.comnih.gov
Future research should leverage several computational approaches:
Molecular Docking: To predict the binding modes and affinities of the compound and its virtual analogues with specific biological targets. researchgate.net This can help prioritize which analogues to synthesize, saving time and resources.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key interactions that maintain binding. nih.gov
Quantum Mechanics (QM) Calculations: To understand the electronic properties of the 5,6,7-trimethoxy substitution pattern and how it influences the reactivity of the oxazine ring and its interactions with biological targets.
ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues early in the design process, helping to identify candidates with better drug-like properties. bibliomed.org
A key challenge is the accuracy of the predictive models. The reliability of computational results depends heavily on the quality of the algorithms and the force fields used, especially for novel scaffolds. Validating computational predictions with experimental data is crucial for refining the models and ensuring their predictive power.
Integration with High-Throughput Screening in Academic Settings for Identification of Novel Research Leads
High-throughput screening (HTS) has traditionally been the domain of the pharmaceutical industry, but it is increasingly being adopted in academic settings to explore novel biology. nih.gov Integrating 5,6,7-Trimethoxy-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione and a library of its rationally designed analogues into academic HTS campaigns represents a significant opportunity for discovering new biological functions and research leads.
Future efforts should focus on:
Phenotypic Screening: Testing a library of analogues in cell-based assays that measure complex biological outcomes (e.g., cell viability, apoptosis, differentiation). This approach is agnostic to the specific molecular target and can uncover unexpected activities and mechanisms of action.
Fragment-Based Screening: Using the core 5,6,7-Trimethoxy-1H-benzo[d] acs.orgnih.govoxazine-2,4-dione as a "fragment" to screen against purified protein targets using sensitive biophysical techniques like NMR or X-ray crystallography. wikipedia.orgnih.gov Hits from this approach can then be elaborated into more potent leads. The small size and lower complexity of fragments allow for a more efficient exploration of chemical space. wikipedia.org
Development of Diverse Libraries: Creating a focused library of analogues based on the trimethoxybenzoxazinedione scaffold. Academic screening centers often house diverse compound collections, and the inclusion of a novel, well-characterized library provides unique chemical matter for screening against a wide array of biological targets. ku.edu
The main challenges for academic HTS integration include the resources required for synthesizing a sufficiently large and diverse library of compounds. Furthermore, hit validation and follow-up studies, including target deconvolution for phenotypic screening hits, require a significant multidisciplinary effort that can be demanding in an academic environment.
Q & A
Q. Key considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Purify via recrystallization from ethanol or methanol to achieve >95% purity .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Q. Standard characterization workflow :
- 1H/13C-NMR :
- FT-IR : Peaks at 1740–1710 cm⁻¹ (C=O stretching) and 1250–1200 cm⁻¹ (C-O-C ether vibrations) confirm the oxazine-dione core .
- GC-MS/HPLC : Use reverse-phase C18 columns with methanol/water (70:30) for purity analysis (>98%) .
Advanced: How can researchers resolve contradictions in reported reaction yields for substituted benzooxazinediones?
Discrepancies in yields (e.g., 51–98% for bromo/methoxy analogs ) arise from:
- Reagent stoichiometry : Excess triphosgene (1.5–2.0 eq.) improves cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance solubility of methoxy-substituted intermediates .
- Temperature control : Maintain 40–65°C during cyclization to avoid side reactions (e.g., hydrolysis) .
Recommended protocol : Optimize conditions using design-of-experiment (DoE) frameworks to account for substituent electronic effects .
Advanced: What mechanistic insights explain the reactivity of 5,6,7-Trimethoxy derivatives in nucleophilic substitutions?
The electron-donating methoxy groups deactivate the aromatic ring toward electrophilic attack but enhance nucleophilic substitution at the oxazine C2/C4 positions:
- Hydrolysis : The dione moiety undergoes base-catalyzed ring opening to form substituted anthranilic acids .
- Aminolysis : React with primary amines (e.g., benzylamine) to yield 2,4-diamide derivatives, useful in bioactive molecule design .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions are feasible at the C8 position if a halogen is introduced .
Basic: How is the antioxidant activity of this compound evaluated in vitro?
Q. DPPH radical scavenging assay :
- Prepare a 0.1 mM DPPH solution in methanol.
- Incubate with the compound (10–100 µg/mL) at 25°C for 30 min.
- Measure absorbance at 517 nm. Calculate IC50 values using linear regression (reference: ascorbic acid as a positive control) .
Results interpretation : Methoxy groups enhance electron donation, improving radical scavenging efficiency compared to halogenated analogs .
Advanced: What crystallographic strategies are used for structural elucidation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from DMSO/ethanol (1:3). Use SHELXL for refinement (R-factor <5%) .
- Key metrics :
Advanced: How can regioselectivity challenges in methoxy-substituted analogs be addressed?
Regioselective synthesis (e.g., avoiding 5,6,8-trimethoxy byproducts) requires:
- Directed ortho-metalation : Use TMPLi to deprotonate specific positions before methoxylation .
- Protecting groups : Temporarily block reactive sites with acetyl groups, later removed via hydrolysis .
Basic: What are the stability and storage recommendations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
